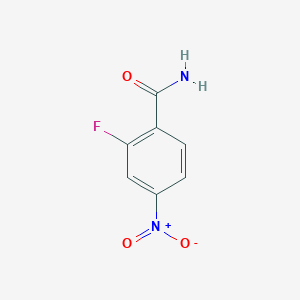

![molecular formula C13H15FN2O4 B1321497 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 252336-82-6](/img/structure/B1321497.png)

8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Vue d'ensemble

Description

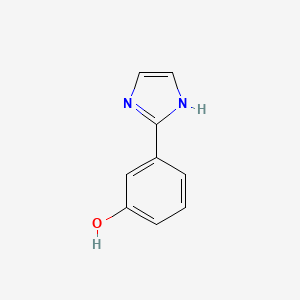

The compound 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a derivative within the class of 1,4-dioxa-8-azaspiro[4.5]decane compounds. These compounds are of significant interest due to their potential biological activities and applications in various fields, including pharmacology and materials science. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds provide valuable insights into its potential characteristics and uses.

Synthesis Analysis

The synthesis of related 8-oxa-2-azaspiro[4.5]decane compounds has been reported using commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, suggesting a convenient method for the production of these biologically active compounds . This implies that the synthesis of 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane could potentially follow a similar pathway, utilizing a nitration reaction to introduce the 2-fluoro-4-nitrophenyl group.

Molecular Structure Analysis

The molecular structure of 1,4-dioxa-8-azaspiro[4.5]decane derivatives has been studied using mass spectrometry, revealing specific fragmentation patterns and providing insights into the stability and reactivity of the spirocyclic framework . The presence of the 2-fluoro-4-nitrophenyl group in the compound of interest would likely influence its electronic properties and could affect its fragmentation behavior in mass spectrometric analysis.

Chemical Reactions Analysis

While the specific chemical reactions of 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane are not detailed in the provided papers, the synthesis and structure-activity relationship studies of similar compounds indicate that these molecules can undergo various chemical transformations . The presence of functional groups such as the nitro group and the ether linkages in the dioxa-azaspiro ring system may allow for further chemical modifications, which could be exploited in the synthesis of new derivatives with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dioxa-8-azaspiro[4.5]decane derivatives can be inferred from studies on similar compounds. For instance, the nonlinear optical properties of a related compound, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, have been investigated, demonstrating the potential of these materials in optical applications . The introduction of the 2-fluoro-4-nitrophenyl group could further modulate the optical properties of the compound, potentially enhancing its utility in the field of organic electronics or as a material for second-harmonic generation.

Applications De Recherche Scientifique

-

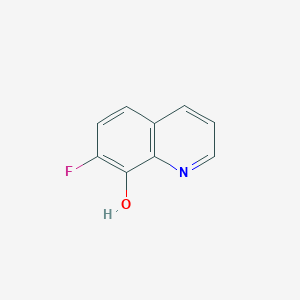

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

- Application: This compound has emerged as a promising class of antimycobacterial agents that interfere with iron homeostasis .

- Method: The preparation of this compound involves analysis by 1 H-NMR, 13 C-NMR, HRMS, and SC-XRD .

- Results: The compound showed potential as an antitubercular agent targeting iron acquisition in Mycobacterium tuberculosis .

-

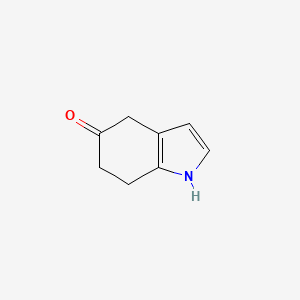

- Application: This compound is used for biomolecule immobilization and bioconjugation .

- Method: The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation .

- Results: The compound has shown versatility in its applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

-

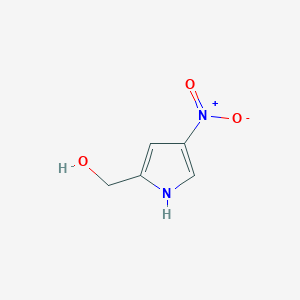

8-oxa-2-azaspiro[4.5]decane

- Application: This compound is promising for the production of important biologically active compounds .

- Method: A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .

- Results: The synthesized 8-oxa-2-azaspiro[4.5]decane derivatives exhibited biological activity. They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

-

Difluoroalkylated 2-azaspiro[4.5]decane derivatives

- Application: These compounds are synthesized via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate .

- Method: The reaction experienced a tandem radical addition and dearomatizing cyclization process .

- Results: An efficient method for the synthesis of these compounds has been established .

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

- Application: This compound has emerged as a promising class of antimycobacterial agents that interfere with iron homeostasis .

- Method: The preparation of this compound involves analysis by 1 H-NMR, 13 C-NMR, HRMS, and SC-XRD .

- Results: The compound showed potential as an antitubercular agent targeting iron acquisition in Mycobacterium tuberculosis .

-

- Application: This compound is used for biomolecule immobilization and bioconjugation .

- Method: The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation .

- Results: The compound has shown versatility in its applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

Safety And Hazards

Propriétés

IUPAC Name |

8-(2-fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O4/c14-11-9-10(16(17)18)1-2-12(11)15-5-3-13(4-6-15)19-7-8-20-13/h1-2,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJNIEIAXJLLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=C(C=C(C=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)

![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)